![molecular formula C16H15N3O3S B5835921 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5835921.png)
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a nitro group, a carbamothioyl group, and a benzamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Thiocarbamoylation: The final step involves the reaction of the amide with 3-methylphenyl isothiocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-aminobenzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-methylphenylamine.
Aplicaciones Científicas De Investigación
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial growth.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- **3-Methyl-N-[(2-methylphenyl)carbamothioyl]benzamide
- **2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
Uniqueness
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Propiedades
IUPAC Name |
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(9-10)17-16(23)18-15(20)13-7-4-8-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGVQIVSOXITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

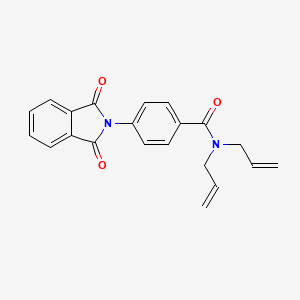
![N-[2-(4-fluorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5835850.png)
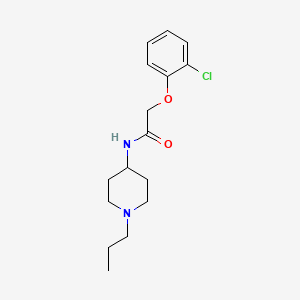
![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
![[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone](/img/structure/B5835863.png)
![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)
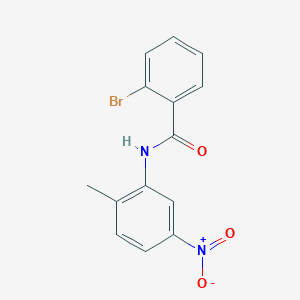
![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5835886.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-4-phenylpiperazine](/img/structure/B5835907.png)
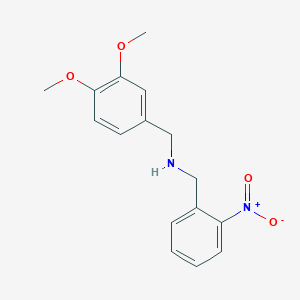
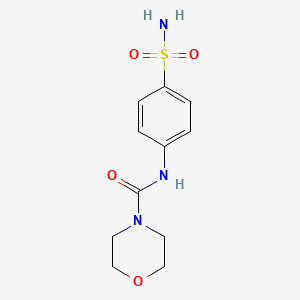
![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
